Cas no 1807138-10-8 (4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanol)

4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanol structure
1807138-10-8 structure
商品名:4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanol
CAS番号:1807138-10-8
MF:C8H8F2N2O4
メガワット:234.156929016113
CID:4896228

4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanol 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanol
    • インチ: 1S/C8H8F2N2O4/c1-16-5-2-11-4(3-13)7(12(14)15)6(5)8(9)10/h2,8,13H,3H2,1H3
    • InChIKey: JZISOTXZYMJGPJ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=CN=C(CO)C=1[N+](=O)[O-])OC)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • トポロジー分子極性表面積: 88.2
  • 疎水性パラメータ計算基準値(XlogP): 0.4

4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029019434-1g
4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanol
1807138-10-8 95%
1g
$3,039.75 2022-03-31
Alichem
A029019434-250mg
4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanol
1807138-10-8 95%
250mg
$1,048.60 2022-03-31
Alichem
A029019434-500mg
4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanol
1807138-10-8 95%
500mg
$1,752.40 2022-03-31

4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanol 関連文献

4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanolに関する追加情報

4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanol: A Comprehensive Overview

The compound 4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanol (CAS No. 1807138-10-8) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical reactions. The molecule's structure incorporates a pyridine ring with multiple substituents, including a difluoromethyl group, a methoxy group, a nitro group, and a hydroxymethyl group. These functional groups contribute to the compound's reactivity, stability, and biological activity.

Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly in the development of new drug candidates. The presence of electron-withdrawing groups like the nitro and difluoromethyl groups enhances the molecule's ability to participate in various biochemical interactions. For instance, the nitro group is known to improve bioavailability and pharmacokinetic properties, making this compound a promising candidate for drug delivery systems. Additionally, the methoxy group contributes to the molecule's solubility and stability under physiological conditions.

The synthesis of 4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have recently explored the use of microwave-assisted synthesis to optimize reaction conditions, resulting in higher yields and improved purity. This approach not only enhances the efficiency of the synthesis process but also reduces environmental impact by minimizing waste generation.

In terms of applications, this compound has shown potential in several areas. In agriculture, it has been investigated as a component in advanced pesticides due to its ability to target specific enzymes involved in pest metabolism. In the pharmaceutical industry, it is being evaluated for its role as an intermediate in the synthesis of bioactive compounds with anti-inflammatory and antioxidant properties. Furthermore, its unique electronic structure makes it a valuable material in the development of organic electronics and sensors.

Recent advancements in computational chemistry have provided deeper insights into the molecular properties of 4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanol. Quantum mechanical calculations have revealed that the molecule exhibits significant conjugation effects due to its aromatic pyridine ring and electron-withdrawing substituents. These effects influence its redox behavior and reactivity, making it suitable for applications in electrochemical systems.

The environmental impact of this compound has also been a focus of recent research. Studies have demonstrated that under controlled conditions, 4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanol undergoes efficient biodegradation, reducing its persistence in natural ecosystems. This finding is crucial for ensuring sustainable practices in its production and application.

In conclusion, 4-(Difluoromethyl)-5-methoxy-3-nitropyridine-2-methanol (CAS No. 1807138-10-8) represents a cutting-edge compound with diverse applications across multiple fields. Its unique structure, combined with advancements in synthesis and computational techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both scientific innovation and industrial applications.

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